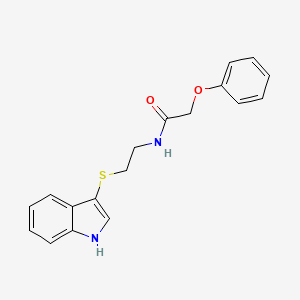

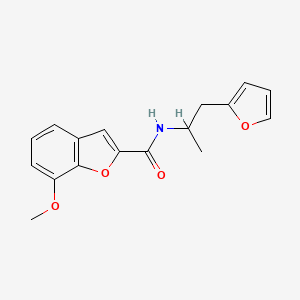

N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” is a compound that belongs to the class of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides . These compounds have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the virus . The compound is designed, synthesized, and evaluated for its inhibitory effect on SARS-CoV-2 RdRp .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Application in Drug Development

The compound N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide and its derivatives have been explored in the field of drug development. For example, in the study of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, researchers synthesized a range of compounds in search of novel antiallergic agents. This synthesis process involved indolization under Fischer conditions and amidification, leading to compounds with significant antiallergic potency (Menciu et al., 1999).

2. Antimicrobial and Anticancer Properties

Research has also been conducted on the antimicrobial and anticancer properties of related acetamide derivatives. A study on the synthesis and biological evaluation of some novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenoxyacetic acid, revealed moderate antimicrobial activities against various bacterial strains and potential as antimalarial agents (Alborz et al., 2018). Another study on 2-(Substituted phenoxy) Acetamide Derivatives indicated their potential as anticancer, anti-inflammatory, and analgesic agents, with specific compounds showing promising results (Rani et al., 2014).

3. Chemical Synthesis and Kinetics

In the realm of chemical synthesis and kinetics, the process optimization and mechanism of chemoselective acetylation of 2-Aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, were studied. This research contributes to understanding the efficient synthesis of related compounds (Magadum & Yadav, 2018).

4. Bioorganic Chemistry and Enzyme Inhibition

The field of bioorganic chemistry has also seen applications of this compound, particularly in the study of enzyme inhibition. One study on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcases the role of these compounds in exploring therapeutic potentials against diseases like cancer (Shukla et al., 2012).

Zukünftige Richtungen

The future directions for “N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide” could involve further structural modification and optimization to obtain drug candidates with effective anti-SARS-CoV-2 activities in vivo . This is because, while these compounds have shown inhibitory activity against SARS-CoV-2 RdRp in vitro, no in vivo inhibitive activity on SARS-CoV-2 infection was observed .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-18(13-22-14-6-2-1-3-7-14)19-10-11-23-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQPYCILAYVQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)

![3-Methyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2962747.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)

![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)

![1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2962757.png)

![N-[(1-Benzylazetidin-2-yl)methyl]prop-2-enamide](/img/structure/B2962759.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)

![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962761.png)